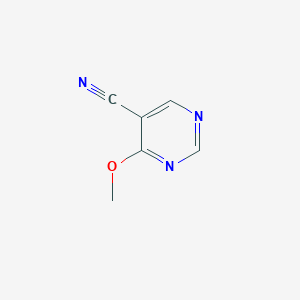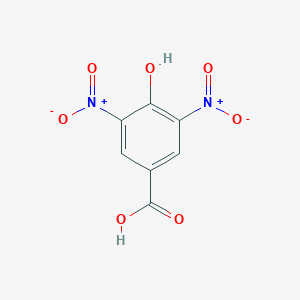![molecular formula C12H12F6N2 B091941 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine CAS No. 16172-96-6](/img/structure/B91941.png)
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Übersicht
Beschreibung
“1-[3,5-Bis(trifluoromethyl)phenyl]piperazine” is a chemical compound . It is a derivative of the phenylpiperazine class .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-[3,5-Bis(trifluoromethyl)phenyl]piperazine” is C12H12F6N2 . The average mass is 298.228 Da and the mono-isotopic mass is 298.090454 Da .Wissenschaftliche Forschungsanwendungen
Proteomics Research
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound can be used as a specialty product for proteomics research applications due to its chemical properties that may interact with protein structures or aid in the visualization and analysis of proteins.
Pharmacology
In pharmacology, this compound has shown potential in the production of enantiomerically enriched intermediates, which are crucial for the synthesis of various pharmacological agents . It can be used in asymmetric production processes to create intermediates with high enantiomeric excess, which is vital for the effectiveness and safety of pharmaceutical drugs.
Biochemistry
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine: plays a role in biochemical applications involving whole-cell catalysts in micro-aerobic systems . It’s involved in the bioreduction processes that are part of creating biochemically active molecules, which can be used in various biochemical applications, including enzyme reactions and metabolic studies.
Medicinal Chemistry
This compound is significant in medicinal chemistry for the development of new drugs. It has been identified as a part of entactogenic drugs that selectively promote the release of serotonin, which is important in the study of neurological disorders and the development of treatments .
Organic Synthesis
In organic synthesis, 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is used as a building block for synthesizing complex organic compounds. Its derivatives are used in the synthesis of key chiral intermediates in painkillers and other medicinal compounds .
Materials Science
The compound finds applications in materials science, particularly in the chemical derivatization of surfaces for the creation of specialized coatings or the modification of material properties . It can be used to alter the surface chemistry of various materials, which is essential in developing new materials with specific characteristics.
Chemical Engineering
In chemical engineering, 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is involved in enhancing catalytic efficiency in whole-cell-mediated reduction processes . This is crucial for the design of efficient and sustainable chemical processes, which is a key aspect of chemical engineering.
Wirkmechanismus
Target of Action
The primary target of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is the serotonin receptor . This compound selectively promotes the release of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine interacts with its targets by binding to the serotonin receptors, functioning as a full agonist at all sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This interaction results in the release of serotonin .
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine . This can lead to an increase in feelings of euphoria and empathy, similar to the effects of MDMA .
Pharmacokinetics
It is known that the compound is metabolized in the liver by enzymes such as cyp2d6, cyp1a2, and cyp3a4 . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are currently under investigation.
Result of Action
The molecular and cellular effects of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine’s action include the release of serotonin and, when combined with 1-benzylpiperazine, an increase in dopamine . This can lead to feelings of euphoria and increased sociability . It should be noted that drug-drug synergism may induce seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine. For example, the compound’s production efficiency can be enhanced by limiting the oxygen supply . Additionally, the compound is a solid and should be stored at room temperature .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)20-3-1-19-2-4-20/h5-7,19H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJABLNQZCSKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354370 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
CAS RN |
16172-96-6 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)



![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
